molecular formula C14H14N8O B12800492 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide CAS No. 57963-39-0

4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide

Cat. No.: B12800492
CAS No.: 57963-39-0
M. Wt: 310.31 g/mol
InChI Key: ZPJMMISCPNTYNE-UHFFFAOYSA-N
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Description

4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide is a compound known for its structural similarity to methotrexate, a well-known chemotherapeutic agent. This compound is often referred to as Methotrexate Related Compound E and has applications in various fields, including medicinal chemistry and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide typically involves the reaction of 2,4-diaminopteridine with benzoyl chloride in the presence of a base. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an amine derivative .

Scientific Research Applications

4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the production of tetrahydrofolate, leading to a reduction in DNA, RNA, and protein synthesis. This mechanism is similar to that of methotrexate, making it a valuable compound for studying enzyme inhibition and cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to inhibit dihydrofolate reductase and its structural similarity to methotrexate make it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .

Properties

CAS No.

57963-39-0

Molecular Formula

C14H14N8O

Molecular Weight

310.31 g/mol

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide

InChI

InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22)

InChI Key

ZPJMMISCPNTYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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